Cas no 83269-13-0 (ethyl (5-amino-3-{[methyl(phenyl)amino]methyl}pyrido[3,4-b]pyrazin-7-yl)carbamate)

ethyl (5-amino-3-{[methyl(phenyl)amino]methyl}pyrido[3,4-b]pyrazin-7-yl)carbamate structure
83269-13-0 structure
Product name:ethyl (5-amino-3-{[methyl(phenyl)amino]methyl}pyrido[3,4-b]pyrazin-7-yl)carbamate
CAS No:83269-13-0
MF:C18H20N6O2
MW:352.390402793884
CID:859512
PubChem ID:322164

ethyl (5-amino-3-{[methyl(phenyl)amino]methyl}pyrido[3,4-b]pyrazin-7-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • ethyl (5-amino-3-{[methyl(phenyl)amino]methyl}pyrido[3,4-b]pyrazin-7-yl)carbamate
    • ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate
    • NSC278191
    • DTXSID30313897
    • 83269-13-0
    • Carbamic acid, [5-amino-3-[(methylphenylamino)methyl]pyrido[3,4-b]pyrazin-7-yl]-, ethyl ester
    • CHEMBL366599
    • SCHEMBL5436632
    • Ethyl (5-amino-3-((methyl(phenyl)amino)methyl)pyrido[3,4-b]pyrazin-7-yl)carbamate
    • NSC-278191
    • Carbamic acid,4-b]pyrazin-7-yl]-, ethyl ester
    • ZINC01562968
    • Inchi: InChI=1S/C18H20N6O2/c1-3-26-18(25)23-15-9-14-16(17(19)22-15)21-12(10-20-14)11-24(2)13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3,(H3,19,22,23,25)
    • InChI Key: OBFVNBRZIVSPNH-UHFFFAOYSA-N
    • SMILES: CCOC(=O)NC1=NC(=C2C(=C1)N=CC(=N2)CN(C)C3=CC=CC=C3)N

Computed Properties

  • Exact Mass: 352.16477390g/mol
  • Monoisotopic Mass: 352.16477390g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 459
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 106Ų

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